2-Fluoro-5-hydrazinylbenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-5-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-6-2-1-4(10-9)3-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) |
InChI Key |
MSQLEHUHOPAZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 5 Hydrazinylbenzoic Acid and Its Key Precursors
Retrosynthetic Analysis and Strategic Considerations for Fluorinated Hydrazinylbenzoic Acids
A retrosynthetic analysis of 2-Fluoro-5-hydrazinylbenzoic acid reveals that the primary disconnection points involve the hydrazine (B178648) and fluoro substituents on the benzoic acid core. The most logical and commonly employed strategy involves the late-stage introduction of the hydrazine group, typically from a corresponding amino precursor. This approach is favored due to the reactivity of the hydrazine moiety.
This analysis highlights two primary forward synthetic pathways:
Fluorination-first approach: Starting with a fluorinated benzoic acid derivative and subsequently introducing the nitro and then the amino/hydrazino group.
Nitration-first approach: Starting with a nitrobenzoic acid derivative, followed by fluorination and then functional group transformations.
The choice between these strategies often depends on the availability and cost of starting materials, as well as the regioselectivity and efficiency of the fluorination and nitration reactions.
Established Synthetic Routes to the Core Scaffold
The synthesis of this compound is typically achieved through multi-step sequences starting from commercially available precursors. These routes primarily focus on the reliable formation of the 5-amino-2-fluorobenzoic acid intermediate, which is then converted to the target hydrazine.
Conversion of Halogenated and Nitro-Substituted Benzoic Acid Precursors
A common and well-documented route to this compound begins with the nitration of a fluorinated benzoic acid or the fluorination of a nitrobenzoic acid.
One established pathway starts with 2-fluorobenzoic acid . This starting material can be nitrated to yield 2-fluoro-5-nitrobenzoic acid . The subsequent reduction of the nitro group is a critical step, leading to the formation of 5-amino-2-fluorobenzoic acid . This reduction can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or metal-acid systems being common choices. nih.gov
Alternatively, starting from 5-nitrobenzoic acid , a direct fluorination can be challenging due to the deactivating nature of the nitro and carboxylic acid groups. Therefore, a more common approach involves the synthesis of a precursor like 2-chloro-5-nitrobenzoic acid, where the chloro group can be displaced by fluoride (B91410) in a nucleophilic aromatic substitution (SNAAr) reaction.
The final and crucial step is the conversion of the amino group in 5-amino-2-fluorobenzoic acid to a hydrazine group. This is typically achieved through a diazotization reaction followed by reduction. The amine is treated with sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. scirp.orgmasterorganicchemistry.com This intermediate is then reduced, for instance with stannous chloride (SnCl₂) or sodium sulfite, to yield the desired this compound. google.com
A summary of a typical reaction sequence is presented below:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2-Fluorobenzoic acid | HNO₃, H₂SO₄ | 2-Fluoro-5-nitrobenzoic acid |
| 2 | 2-Fluoro-5-nitrobenzoic acid | H₂, Pd/C or Fe/HCl | 5-Amino-2-fluorobenzoic acid |
| 3 | 5-Amino-2-fluorobenzoic acid | 1. NaNO₂, HCl (0-5 °C) 2. SnCl₂ or Na₂SO₃ | This compound |
Multi-Step Synthesis Approaches from Commercial Starting Materials
More elaborate synthetic strategies often commence from simpler, readily available aromatic compounds. For instance, a synthesis can be envisioned starting from 4-fluoroaniline. google.com
A plausible multi-step synthesis is outlined below:
Acylation of 4-fluoroaniline: Protection of the amino group, for example, through acetylation with acetic anhydride.
Friedel-Crafts Acylation: Introduction of a carbonyl group, which can later be oxidized to a carboxylic acid.
Nitration: Introduction of a nitro group at the position ortho to the fluorine and meta to the acetylamino group.
Hydrolysis and Oxidation: Removal of the acetyl protecting group and oxidation of the introduced carbonyl to a carboxylic acid.
Reduction of the Nitro Group: Conversion of the nitro group to an amino group.
Diazotization and Reduction: Formation of the hydrazine functionality as described previously.
While longer, such routes can offer flexibility and may be economically viable depending on the cost of the initial starting materials and reagents for each step.
Innovative Synthetic Approaches and Process Enhancements
Recent advancements in synthetic organic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of complex molecules like this compound.
Catalytic Strategies in Fluorine Introduction and Hydrazine Formation
The introduction of fluorine and the formation of the hydrazine group are key areas where catalytic methods can offer significant advantages over traditional stoichiometric reagents.
For fluorine introduction , electrophilic fluorinating agents like Selectfluor® can be used under milder conditions compared to classical methods. nih.gov Catalytic methods for fluorination, although still an area of active research, hold promise for improving the efficiency and selectivity of this step.
In hydrazine formation , the reduction of diazonium salts can be achieved using catalytic transfer hydrogenation, which avoids the use of stoichiometric metal reductants. nih.gov Furthermore, direct catalytic methods for the conversion of nitroarenes to hydrazines are being explored, which could potentially shorten the synthetic sequence by bypassing the isolation of the corresponding aniline. google.com For instance, the catalytic hydrogenation of nitrosamines can yield hydrazines. google.com
Application of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. rsc.orgnih.gov
Key areas for the application of green chemistry in the synthesis of this compound include:
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids where possible. rsc.org
Catalytic Reagents: Employing catalytic methods to minimize waste generated from stoichiometric reagents. acs.org For example, using catalytic amounts of palladium on carbon for hydrogenation is preferable to using large amounts of metal powders. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. organic-chemistry.org
An example of a greener approach would be the use of hydrazine hydrate (B1144303) with a recyclable catalyst for the reduction of the nitro group, which is a more environmentally benign alternative to some traditional reducing agents. organic-chemistry.orggoogle.com
The following table summarizes some green chemistry considerations for the synthesis:
| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle |
| Reduction of Nitro Group | Fe/HCl | Catalytic transfer hydrogenation with H₂, Pd/C or Hydrazine hydrate with a recyclable catalyst organic-chemistry.orggoogle.com | Use of catalytic reagents, waste reduction |
| Solvent Use | Chlorinated solvents | Water, Ethanol, or solvent-free conditions rsc.org | Use of safer solvents |
| Diazotization | Stoichiometric NaNO₂ | In-situ generation of nitrous acid | Reduction of derivatives, safer reagents |
By integrating these innovative and green approaches, the synthesis of this compound can be made more efficient, cost-effective, and sustainable.
Continuous Flow Reactor Methodologies for Efficient Synthesis
The adoption of continuous flow chemistry offers significant advantages for the synthesis of this compound and its precursors, primarily through enhanced reaction control, improved safety, and potential for higher yields and purity. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied from methodologies developed for structurally similar compounds.
The synthesis of this compound typically proceeds through key precursors such as 5-Fluoro-2-nitrobenzoic acid and 2-Amino-5-fluorobenzoic acid. Continuous flow methods can be strategically implemented in the nitration and reduction steps, which are often challenging in batch processing.
Nitration in Continuous Flow:
The nitration of 3-Fluorobenzoic acid to form 5-Fluoro-2-nitrobenzoic acid is a critical step. In traditional batch reactors, the use of potent nitrating agents like mixed nitric and sulfuric acids presents significant safety and control challenges due to the highly exothermic nature of the reaction. researchgate.net Continuous-flow reactors, with their high surface-area-to-volume ratio, facilitate superior heat transfer, mitigating the risk of thermal runaways. researchgate.net
A potential continuous flow setup would involve pumping streams of 3-Fluorobenzoic acid and the nitrating mixture through a microreactor or a tube reactor. The precise control over residence time, temperature, and stoichiometry within the reactor allows for the optimization of the reaction to maximize the yield of the desired 5-fluoro-2-nitro isomer while minimizing the formation of byproducts. google.com Research on related nitration processes in flow has demonstrated higher yields and improved safety profiles compared to batch methods. researchgate.net
Reduction and Hydrazine Formation in Continuous Flow:
The subsequent reduction of the nitro group to an amine, to yield 2-Amino-5-fluorobenzoic acid, can also be efficiently performed in a continuous flow system. Catalytic hydrogenation is a common method for this transformation. In a flow setup, a packed-bed reactor containing a solid-supported catalyst (e.g., Palladium on carbon) can be used. The solution of the nitro compound is continuously passed through the heated catalyst bed under a stream of hydrogen gas. This approach allows for safe handling of hydrogen gas and efficient catalyst utilization and recovery.
The final conversion of the amino group to a hydrazinyl group can be achieved through diazotization followed by reduction. This multi-step sequence can also be translated into a continuous flow process, where the sequential addition of reagents in different reactor modules can be precisely controlled, minimizing the handling of potentially unstable diazonium intermediates. An alternative approach involves the nucleophilic substitution of a suitable precursor with hydrazine hydrate, a reaction that can be accelerated and controlled in a heated flow reactor. nih.gov
| Step | Precursor | Reagents | Reactor Type | Key Advantages in Flow |
| Nitration | 3-Fluorobenzoic acid | H₂SO₄/HNO₃ | Microreactor/Tube Reactor | Enhanced heat transfer, improved safety, precise control over stoichiometry and residence time. |
| Reduction | 5-Fluoro-2-nitrobenzoic acid | H₂ / Catalyst (e.g., Pd/C) | Packed-Bed Reactor | Safe handling of H₂, efficient catalyst use, high throughput. |
| Hydrazine Formation | 2-Amino-5-fluorobenzoic acid | 1. NaNO₂/HCl 2. SnCl₂ or Na₂SO₃ | Multi-stage Reactor System | Controlled handling of diazonium intermediates, potential for in-situ consumption. |
This table presents a conceptual continuous flow process for the synthesis of this compound based on established chemical transformations and the advantages of flow chemistry.
Scale-Up Considerations for Laboratory and Pilot Research
Scaling up the synthesis of this compound from the laboratory to a pilot plant requires careful consideration of several factors, particularly when transitioning from batch to continuous flow processes.
The primary advantage of scaling up a continuous flow process is the principle of "scaling out" rather than "scaling up." Instead of increasing the size of the reactor, which can reintroduce heat and mass transfer limitations, production capacity is increased by operating the system for longer durations or by running multiple identical reactors in parallel. researchgate.net
Key Scale-Up Considerations:
Reactor Design and Material: The choice of reactor material is crucial, especially when handling corrosive reagents like mixed acids. For pilot-scale production, materials such as Hastelloy or silicon carbide may be required to ensure chemical compatibility and durability. The geometry of the reactor (e.g., tube diameter, length) will also need to be optimized to maintain efficient mixing and heat transfer at higher flow rates.
Pumping and Fluid Handling: The reliable and precise delivery of reagents is critical for maintaining stable reaction conditions. Piston pumps or diaphragm pumps capable of handling the required flow rates and pressures, as well as the chemical nature of the reactants, are necessary for pilot-scale operations.
Process Analytical Technology (PAT): To ensure consistent product quality and process stability during longer runs, the integration of in-line analytical tools is essential. Techniques such as IR or Raman spectroscopy can be used to monitor reaction conversion and detect any process deviations in real-time, allowing for immediate adjustments.
Downstream Processing: The continuous output from the reactor requires a continuous downstream processing setup for work-up, purification, and isolation of the product. This may involve continuous liquid-liquid extraction, crystallization, and filtration systems designed to handle the throughput of the reactor.
Safety and Automation: While continuous flow processes are inherently safer than batch processes for certain reactions, a thorough safety assessment is still required for pilot-scale operation. This includes identifying potential failure modes and implementing automated safety protocols. Automation of the entire process, from reagent feeding to product collection, is key to ensuring robust and reliable operation.
| Parameter | Laboratory Scale Considerations | Pilot Scale Considerations |
| Throughput | mg to g/hour | kg/hour |
| Reactor | Glass microreactors, PFA tubing | Stainless steel, Hastelloy, or SiC reactors with larger channel diameters |
| Pumps | Syringe pumps, HPLC pumps | Industrial-grade pumps (e.g., diaphragm, gear pumps) |
| Monitoring | Off-line analysis (TLC, GC-MS, NMR) | In-line/On-line PAT (FTIR, Raman, UV-Vis) |
| Work-up | Batch extraction and purification | Continuous extraction, crystallization, and filtration |
This table highlights the key differences in equipment and strategy when scaling a continuous flow synthesis from the laboratory to a pilot plant.
By carefully addressing these considerations, the efficient and safe synthesis of this compound can be successfully scaled from laboratory research to pilot production, leveraging the significant advantages offered by continuous flow technology.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Hydrazinylbenzoic Acid
Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group is a potent nucleophile, rendering it susceptible to a variety of reactions, most notably with electrophilic species. This reactivity is central to the construction of numerous nitrogen-containing heterocyclic systems.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation
The reaction of 2-Fluoro-5-hydrazinylbenzoic acid with aldehydes and ketones readily forms hydrazones. wikipedia.org This condensation reaction is a cornerstone of its chemical utility. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which then dehydrates to yield the stable hydrazone product. nih.govlibretexts.org The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
The rate of hydrazone formation is influenced by several factors, including the electronic nature of both the carbonyl compound and the hydrazine, as well as the reaction pH. nih.gov Electron-withdrawing groups on the aldehyde or ketone can enhance the electrophilicity of the carbonyl carbon, accelerating the reaction. Conversely, bulky substituents on either reactant can introduce steric hindrance, slowing down the reaction. The presence of the fluorine atom and the carboxylic acid group on the phenyl ring of this compound can also modulate the reactivity of the hydrazine moiety through electronic effects.
A variety of aldehydes and ketones can be used in this reaction, leading to a diverse library of hydrazone derivatives. These hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for further transformations, particularly cyclization reactions. nih.govresearchgate.net
Table 1: Examples of Hydrazone Formation with this compound Analogs
| Carbonyl Compound | Hydrazine Derivative | Product | Reference |
| Substituted Aldehydes | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | (E)-N'-benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide derivatives | nih.gov |
| α,β-Unsaturated Ketones | Hydrazine Hydrate (B1144303) | N-acetyl 4,5-dihydropyrazole derivatives | nih.gov |
| Ketones | Hydrazine | Hydrazones | wikipedia.org |
This table presents examples of hydrazone formation from hydrazine derivatives analogous to this compound, illustrating the versatility of this reaction.
Cyclization Reactions to Diverse Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Indazoles)
The hydrazone intermediates derived from this compound, as well as the parent compound itself, are precursors to a wide range of heterocyclic systems. These cyclization reactions are of great importance in medicinal and materials chemistry.
Pyrazoles: Pyrazoles can be synthesized from the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov For instance, the condensation of a hydrazine with a β-diketone, followed by cyclization and dehydration, yields the corresponding pyrazole (B372694). The reaction of this compound with suitable 1,3-dielectrophiles would be expected to produce 1-(4-carboxy-3-fluorophenyl)pyrazoles. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the diketone and the reaction conditions. nih.gov
Triazoles: 1,2,4-Triazoles can be synthesized through various routes involving hydrazine derivatives. One common method is the reaction of hydrazides with compounds containing a C=N moiety. For example, the acylation of this compound followed by reaction with an appropriate nitrogen source could lead to the formation of a triazole ring. The incorporation of a fluorine atom can enhance the biological activity of the resulting triazole derivatives. nih.gov Another approach involves the Boulton-Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. beilstein-journals.org
Indazoles: The synthesis of indazoles often involves the cyclization of ortho-substituted phenylhydrazines. In the case of this compound, the fluorine atom at the ortho position to one of the functional groups is key. The reaction of 2-fluorobenzaldehydes with hydrazine hydrate, for example, is a known method for preparing indazoles. chemicalbook.com The intramolecular nucleophilic aromatic substitution of the fluorine atom by the hydrazine nitrogen is a plausible pathway for the formation of the indazole ring system from precursors derived from this compound. nih.gov The reaction conditions, such as temperature and the presence of a base, are critical for promoting the cyclization.
Table 2: Heterocyclic Systems Derived from Hydrazine Precursors
| Heterocycle | Starting Materials | Key Reaction Type | Reference |
| Pyrazoles | Hydrazines and 1,3-Diketones | Condensation/Cyclization | nih.govnih.gov |
| 1,2,4-Triazoles | Hydrazides and C=N compounds | Acylation/Cyclization | nih.gov |
| Indazoles | 2-Fluorobenzaldehydes and Hydrazine | Nucleophilic Aromatic Substitution/Cyclization | chemicalbook.comnih.gov |
This table summarizes common synthetic routes to important heterocyclic systems starting from hydrazine-containing precursors.
Acylation, Sulfonylation, and Alkylation Transformations of Hydrazine
The nucleophilic nature of the hydrazine moiety allows for its functionalization through acylation, sulfonylation, and alkylation reactions. These transformations can be used to introduce a wide variety of substituents, further diversifying the chemical space accessible from this compound.
Acylation: The hydrazine group can be readily acylated using acyl chlorides or anhydrides to form hydrazides. nih.gov This reaction typically proceeds under basic conditions to neutralize the HCl or carboxylic acid byproduct. The resulting acylhydrazides are stable compounds and can serve as intermediates for the synthesis of other heterocycles, such as oxadiazoles. The acylation can occur at either the α- or β-nitrogen of the hydrazine, and the selectivity can sometimes be controlled by the reaction conditions and the nature of the acylating agent.
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonohydrazides. These derivatives are of interest in medicinal chemistry due to the biological activities often associated with the sulfonamide and hydrazine functionalities. The sulfonylation of aromatic hydrazines is a well-established transformation.
Alkylation: The alkylation of hydrazines can be more complex, as it can lead to a mixture of mono-, di-, tri-, and even tetra-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for the controlled mono-alkylation of hydrazines.
Reactions Involving the Carboxyl Group
Amidation and Esterification for Functionalization
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride or ester, which then reacts with the amine to form the amide. researchgate.net This reaction is widely used to link this compound to other molecules, including peptides and other bioactive compounds.
Esterification: Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. The resulting esters can be used as protecting groups for the carboxylic acid or as intermediates for further reactions. The esterification of fluorinated aromatic carboxylic acids has been studied and can be catalyzed by various agents. chemsrc.com
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a useful transformation for modifying the structure of this compound. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO2. The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and facilitate decarboxylation. google.comnih.gov
The decarboxylation of aromatic carboxylic acids can be achieved under various conditions, including heating in the presence of a catalyst, such as copper or a copper salt. google.com The decarboxylation of fluorinated benzoic acid derivatives has been reported and can be a synthetically useful reaction. google.comnih.govsioc-journal.cn The product of decarboxylation of this compound would be 4-fluoro-1-hydrazinylbenzene.
Reactions Involving the Fluoroaromatic Ring
The fluoroaromatic ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions. The outcome of these reactions is determined by the electronic effects of the existing substituents.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly under conditions with strong nucleophiles. The feasibility of this reaction hinges on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this molecule, the carboxylic acid group (-COOH) and the fluorine atom (-F) are electron-withdrawing, which can facilitate nucleophilic attack. assets-servd.hostegpat.com
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. researchgate.netnih.gov The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. For an SNAr reaction to occur on this compound, the incoming nucleophile would attack the carbon atom to which the fluorine is attached.
It is important to note that the hydrazinyl group (-NHNH2) is an electron-donating group, which generally disfavors SNAr reactions by increasing the electron density of the ring. However, the combined electron-withdrawing effects of the ortho-carboxylic acid and the fluorine itself may be sufficient to activate the ring for nucleophilic attack, especially with potent nucleophiles. The reaction would likely require relatively harsh conditions, such as high temperatures or the use of a strong base, to proceed efficiently. mdpi.com
Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the electronic properties of the three substituents. The directing effects of these groups determine the position of the incoming electrophile on the aromatic ring.
The hydrazinyl group (-NHNH2) is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance. assets-servd.hostegpat.com The fluorine atom, while deactivating due to its high electronegativity (inductive effect), is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. assets-servd.hostlibretexts.org Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. assets-servd.hostegpat.com
When multiple substituents are present on a benzene (B151609) ring, the regioselectivity of an EAS reaction is determined by the combined influence of their directing effects. libretexts.org In the case of this compound, the powerful activating and ortho-, para-directing effect of the hydrazinyl group is expected to dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the hydrazinyl group.
The available positions for electrophilic attack are C4 and C6 (ortho to the hydrazinyl group) and C2 (para to the hydrazinyl group, but already substituted with fluorine). The carboxylic acid group at C1 will direct incoming electrophiles to the meta positions, which are C3 and C5 (C5 is already substituted with the hydrazinyl group). The fluorine at C2 directs to its ortho (C1 and C3) and para (C5) positions.
Considering these competing effects, the most likely positions for electrophilic substitution would be C4 and C6, as they are activated by the strongly directing hydrazinyl group and are not sterically hindered. The directing effects are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | C1 | Deactivating, Electron-withdrawing | Meta (to C3, C5) |
| -F | C2 | Deactivating, Electron-withdrawing (Inductive); Donating (Resonance) | Ortho, Para (to C1, C3, C5) |
| -NHNH2 | C5 | Activating, Electron-donating | Ortho, Para (to C2, C4, C6) |
Advanced Mechanistic Elucidation and Kinetic Studies
To understand the reactivity of this compound in detail, kinetic studies of its key transformations would be essential. For instance, in an SNAr reaction, the rate of substitution would be monitored under varying conditions of nucleophile concentration, temperature, and solvent polarity. This data would allow for the determination of the reaction order and the activation parameters (enthalpy and entropy of activation), providing insights into the transition state of the rate-determining step.
Similarly, for EAS reactions, competitive kinetic experiments could be performed to determine the relative rates of substitution at different positions on the ring. This would provide quantitative data on the directing effects of the substituents.
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of SNAr reactions of this compound, spectroscopic techniques such as NMR and UV-Vis could be employed to detect the formation of the Meisenheimer complex. researchgate.net This intermediate is often colored, which can facilitate its detection.
For EAS reactions, the key intermediate is the arenium ion (or sigma complex). While generally short-lived, under certain conditions (e.g., in superacid media), these carbocations can be stabilized and characterized by NMR spectroscopy.
In some nucleophilic substitution reactions of ortho-halobenzoic acids, the formation of a benzyne (B1209423) intermediate is possible, especially under strongly basic conditions. pressbooks.pubchemtube3d.com This highly reactive intermediate could be trapped by a diene in a Diels-Alder reaction, providing evidence for its formation.
Synthesis and Exploration of Derivatives and Analogues in Advanced Research
Hydrazone and Azine Derivatives: Synthetic Versatility and Structural Diversity
The hydrazinyl moiety of 2-Fluoro-5-hydrazinylbenzoic acid serves as a versatile handle for the synthesis of a wide array of hydrazone derivatives. These compounds are typically prepared through the condensation reaction of the parent acid with various aldehydes and ketones. nih.govresearchgate.netmdpi.com This reaction is often straightforward and results in high yields, showcasing the synthetic utility of the starting material. researchgate.net The resulting hydrazones possess an azomethine group (–N=CH–), which is crucial for their diverse biological activities. researchgate.net
The structural diversity of these hydrazones is vast, allowing for the introduction of numerous functional groups through the careful selection of the carbonyl component. researchgate.netresearchgate.net This tunability enables the fine-tuning of the electronic and steric properties of the final molecules, which can significantly influence their interaction with biological targets. nih.gov For instance, the reaction with aromatic aldehydes can introduce various substituted phenyl rings, leading to a library of compounds with potentially different pharmacological profiles. nih.govnih.gov
Furthermore, the hydrazone derivatives can be transformed into other heterocyclic systems. For example, reaction of azines with nitriles can afford hydrazone derivatives, which can then be cyclized to form pyrazoles and pyrimidones. rsc.org This highlights the role of hydrazones as key intermediates in the synthesis of more complex molecular frameworks.
Table 1: Examples of Hydrazone Synthesis from Hydrazine (B178648) Derivatives
| Starting Hydrazine | Carbonyl Compound | Resulting Hydrazone Type | Reference |
| 4-Hydrazinobenzoic acid | Bisfluoro acetophenyl derivatives | Phenyl hydrazone | nih.gov |
| 2-Hydrazinobenzimidazole | Various aldehydes or ketones | Benzimidazole-based hydrazone | nih.gov |
| Flurbiprofen hydrazide | Aromatic aldehydes | Flurbiprofen-derived hydrazone | nih.gov |
| 2-Cyanoacetohydrazide | 3-Acetylpyridine | Hydrazide-hydrazone | nih.gov |
Heterocyclic Scaffolds Derived from this compound
The inherent reactivity of the hydrazinyl and carboxylic acid functionalities, coupled with the activating effect of the fluorine atom, makes this compound an excellent precursor for the synthesis of various heterocyclic systems.
Pyrazole (B372694) and Pyrazoline Architectures
Pyrazoles and their partially saturated counterparts, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov These structures are of significant interest due to their wide range of pharmacological activities. researchgate.netrevistabionatura.org The synthesis of pyrazole and pyrazoline derivatives from this compound can be achieved through several routes. A common method involves the condensation of the hydrazinyl group with α,β-unsaturated ketones (chalcones) or other 1,3-dicarbonyl compounds. nih.govresearchgate.netsci-hub.se
The reaction of a hydrazine with an α,β-unsaturated enone is a widely used method for preparing 2-pyrazolines. sci-hub.se The specific reaction conditions, such as the solvent and catalyst used, can influence the reaction pathway and the final product. sci-hub.se For example, the reaction can be carried out in the presence of an acid or base catalyst. The resulting pyrazole or pyrazoline ring can be further functionalized to create a diverse library of compounds.
Triazole and Tetrazole Derivatives
Triazoles and tetrazoles are five-membered heterocyclic rings containing three and four nitrogen atoms, respectively. drugbank.comresearchgate.net These nitrogen-rich heterocycles are important pharmacophores found in numerous approved drugs. drugbank.comnih.gov The synthesis of triazole derivatives from this compound can be accomplished by reacting its hydrazide or hydrazone derivatives with appropriate reagents. For instance, 1,2,4-triazol-3-one derivatives can be synthesized from ester ethoxycarbonylhydrazones. nih.gov The synthesis of new triazole and tetrazole derivatives can also be achieved through the condensation of a pyrazolo[4,3-e] researchgate.netCurrent time information in Bangalore, IN.cu.edu.egtriazine system with various reagents. researchgate.net
The incorporation of the 2-fluoro-5-carboxyphenyl moiety into these heterocyclic systems can lead to novel compounds with potentially enhanced biological activities. The fluorine atom can improve metabolic stability and binding affinity, while the carboxylic acid group can act as a handle for further derivatization or as a key interacting group with biological targets.
Indazole and Quinazoline Frameworks
Indazoles are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole ring. nih.gov They are recognized as important scaffolds in drug discovery. researchgate.net One synthetic approach to indazoles involves the intramolecular cyclization of o-substituted phenylhydrazones. For instance, the reaction of o-fluorobenzaldehydes with hydrazine can lead to the formation of indazoles. researchgate.net Similarly, 2-hydrazinylbenzoic acids can be condensed with α-cyanoketones to yield pyrazolo[1,5-a]quinazolin-5(4H)-ones. cu.edu.eg
Quinazolines are another class of bicyclic heterocycles consisting of a benzene ring fused to a pyrimidine (B1678525) ring. The synthesis of thiazolo[5,4-f]quinazolines has been achieved through Dimroth rearrangement, starting from precursors that could be conceptually derived from functionalized benzoic acids. nih.gov The versatility of this compound allows for its potential use in constructing such fused heterocyclic systems, offering opportunities for the development of novel therapeutic agents.
Functionalization Strategies for the Aromatic Ring System
The aromatic ring of this compound provides a platform for further functionalization, allowing for the modulation of the molecule's properties. The existing fluorine and carboxylic acid groups direct the position of subsequent electrophilic or nucleophilic aromatic substitution reactions.
Incorporation into Polymer and Material Architectures as Monomers
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydrazinyl group, makes it a potential monomer for the synthesis of novel polymers. mdpi.comnih.gov The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The hydrazinyl group can also be involved in polymerization reactions, for example, by forming polyhydrazones with dialdehydes or diketones.
The incorporation of the fluoro-substituted aromatic ring into the polymer backbone can impart unique properties to the resulting material, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com While the direct polymerization of this compound is not extensively documented in the provided search results, the principles of polymer chemistry suggest its potential as a monomer for creating functional polymers. mdpi.comdtic.milresearchgate.net The synthesis of energetic polymers, for instance, has involved the use of monomers with fluorodinitroethyl groups, highlighting the interest in incorporating fluorine and nitrogen-rich functionalities into polymer structures. dtic.mil
Advanced Spectroscopic and X Ray Crystallographic Studies for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Fluoro-5-hydrazinylbenzoic acid" in solution. 1H NMR, 13C NMR, and 19F NMR are routinely employed to confirm the identity and purity of the compound.
In a typical 1H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the substitution on the benzene (B151609) ring. The presence of the fluorine atom introduces additional complexity and information through 1H-19F and 13C-19F couplings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the proton and carbon signals unequivocally. These experiments reveal the connectivity between atoms within the molecule.
Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule in solution. These studies can elucidate the rotational barriers around the C-N and C-C bonds, offering a deeper understanding of the molecule's dynamic behavior.
Mass Spectrometry (HRMS) for Complex Reaction Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the analysis of "this compound" and its reaction products. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. This level of precision is critical for confirming the identity of newly synthesized compounds and for distinguishing between isomers.
In the context of reaction monitoring, HRMS is invaluable for identifying intermediates, byproducts, and final products in complex chemical transformations. By analyzing aliquots from a reaction mixture at different time points, researchers can piece together the reaction pathway. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information, helping to pinpoint the sites of modification within the molecule. This is particularly useful in studying the derivatization of the hydrazinyl or carboxylic acid moieties.
X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for "this compound" in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the molecular conformation and configuration in the crystalline form.
A key aspect of the crystallographic analysis of this compound is the study of its intermolecular interactions. The presence of the carboxylic acid, hydrazinyl, and fluoro substituents allows for a rich network of hydrogen bonds and other non-covalent interactions. For instance, the carboxylic acid can form strong O-H···O or O-H···N hydrogen bonds, while the hydrazinyl group can act as both a hydrogen bond donor (N-H) and acceptor (N). The fluorine atom, although a weak hydrogen bond acceptor, can participate in C-H···F interactions. These intermolecular forces dictate the crystal packing and ultimately influence the material's physical properties, such as melting point and solubility.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis During Transformations
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in "this compound" and for monitoring their changes during chemical reactions.
The FT-IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. These typically include:
O-H stretch of the carboxylic acid, usually a broad band in the region of 2500-3300 cm-1.
N-H stretching vibrations of the hydrazinyl group, appearing as one or two sharp bands around 3200-3400 cm-1.
C=O stretch of the carboxylic acid, a strong, sharp absorption typically found between 1680-1710 cm-1.
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm-1 region.
C-F stretch , which is expected to be a strong band in the fingerprint region, typically around 1200-1300 cm-1.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=C stretching of the aromatic ring and the N-N stretching of the hydrazine (B178648) group are often more prominent in the Raman spectrum. By monitoring the appearance or disappearance of these characteristic bands, researchers can track the progress of reactions involving the modification of the carboxylic acid or hydrazinyl groups.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Solvatochromism and Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic properties of "this compound". The UV-Vis spectrum arises from electronic transitions between different molecular orbitals, typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl and hydrazinyl groups. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the electronic structure of the molecule.
The compound may exhibit solvatochromism, where the position of the absorption or emission maxima changes with the polarity of the solvent. This phenomenon indicates a change in the dipole moment of the molecule upon electronic excitation and provides information about the nature of the excited state.
Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state back to the ground state. The fluorescence spectrum, quantum yield, and lifetime are sensitive to the molecular structure and the local environment. These parameters can be used to probe interactions with other molecules and to study the effects of substitution on the electronic properties.
In-situ Spectroscopic Monitoring of Chemical Transformations and Reaction Progress
The real-time analysis of chemical reactions involving "this compound" can be achieved through in-situ spectroscopic techniques. By placing a spectroscopic probe directly into the reaction vessel, it is possible to collect data continuously as the reaction proceeds. This approach offers significant advantages over traditional methods that rely on the analysis of discrete samples.
In-situ FT-IR and Raman spectroscopy are particularly well-suited for this purpose, as they can provide detailed information about the changes in functional groups over time. For example, in a reaction where the hydrazinyl group is being derivatized, one could monitor the disappearance of the N-H stretching bands and the appearance of new bands corresponding to the product. This allows for the determination of reaction kinetics and the identification of transient intermediates that might be missed by offline analysis. Similarly, in-situ NMR and UV-Vis spectroscopy can also be employed to track the changes in the concentration of reactants, intermediates, and products throughout the course of a reaction, providing a comprehensive understanding of the reaction mechanism and kinetics.
Computational and Theoretical Investigations of 2 Fluoro 5 Hydrazinylbenzoic Acid and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods provide a detailed picture of the electronic behavior and geometry of 2-Fluoro-5-hydrazinylbenzoic acid and its derivatives.
Electronic Structure, Bonding Analysis, and Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is intrinsically linked to its chemical behavior. For derivatives of benzoic acid, DFT calculations are commonly used to determine optimized molecular geometries, vibrational frequencies, and atomic charges. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. nih.govdoi.org For instance, studies on related hydrazone derivatives have shown that the distribution of electron density in the HOMO and LUMO orbitals can predict the most reactive sites within the molecule. doi.org In many organic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions, and the energy of these orbitals indicates the molecule's ability to donate or accept electrons. doi.orgresearchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, stability, and polarizability. A smaller gap often implies higher reactivity. nih.govdoi.org |
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. Computational methods can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. For flexible molecules like this compound, which has rotatable bonds, conformational analysis is essential to understand its preferred shapes and how they might influence interactions with other molecules. The keto-enol tautomerism, which can be influenced by solvent and temperature, is another aspect that can be investigated through these computational studies. researchgate.net
Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness)
Based on the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. doi.org These descriptors, rooted in Conceptual Density Functional Theory, provide a quantitative framework for understanding and predicting chemical behavior. researchgate.netresearchgate.net
Key reactivity descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. doi.org
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Electrodonating and Electroaccepting Power (ω⁻ and ω⁺): These descriptors further refine the electron-donating and accepting capabilities. researchgate.net
The calculation of these parameters helps in comparing the reactivity of different derivatives and understanding their potential roles in chemical reactions. doi.orgresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate. This type of analysis can elucidate the step-by-step process of reactions involving this compound, such as its synthesis or its participation in further chemical transformations. Understanding the energetics of the transition state provides valuable insights into the feasibility and kinetics of a reaction.
Tautomerism Studies and Energetic Preferences
Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a critical aspect in the study of molecular systems, influencing their reactivity, spectroscopic properties, and biological activity. For a molecule like this compound, which contains both a carboxylic acid group and a hydrazinyl substituent, several tautomeric forms are theoretically possible. Computational and theoretical investigations, primarily employing Density Functional Theory (DFT), are powerful tools to predict the structures and relative stabilities of these tautomers.
While direct computational studies specifically targeting the tautomerism of this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of structurally related compounds, such as aminobenzoic acids and substituted phenylhydrazines. These studies help in postulating the likely tautomeric equilibria and energetic preferences for this compound.
The primary sites for tautomerization in this compound are the carboxylic acid group and the hydrazinyl group. The carboxylic acid can exist in its standard acid form or as a zwitterionic tautomer, where the proton from the hydroxyl group migrates to a basic site, typically the amino group of the hydrazinyl moiety. The hydrazinyl group itself can exhibit tautomerism, potentially involving the migration of a proton between the two nitrogen atoms or participating in a more complex equilibrium with the adjacent aromatic ring, leading to imino-hydrazone-like structures.
Insights from Analogous Systems
Computational studies on aminobenzoic acids, such as 4-aminobenzoic acid, have explored the possibility of proton transfer from the carboxylic group to the amino group to form a zwitterionic tautomer. nih.gov These studies often conclude that in the gas phase, the neutral form is significantly more stable. However, in polar solvents, the stability of the zwitterionic form can increase due to favorable solute-solvent interactions. For this compound, a similar equilibrium can be envisioned, although the relative basicity of the hydrazinyl nitrogens compared to a simple amino group will influence the energetic landscape.
Furthermore, theoretical investigations into substituted phenylhydrazines and related hydrazone systems reveal the complexities of tautomerism involving the hydrazinyl moiety. rsc.orgnih.gov These studies often use DFT methods, such as B3LYP, in conjunction with various basis sets to calculate the relative energies of different tautomers. nih.govresearchgate.net The stability of these tautomers is found to be sensitive to both the nature of the substituents on the phenyl ring and the solvent environment. nih.gov For instance, electron-withdrawing or -donating groups can alter the charge distribution and proton affinity of the nitrogen atoms, thereby shifting the tautomeric equilibrium. nih.gov The fluorine atom at the ortho position in this compound, being an electron-withdrawing group, is expected to influence the electronic properties and, consequently, the tautomeric preferences.
Postulated Tautomers and Energetic Considerations
Based on the functional groups present, the principal tautomeric equilibrium for this compound likely involves the proton transfer from the carboxylic acid to the terminal nitrogen of the hydrazinyl group, leading to a zwitterionic form. Other potential, though likely less stable, tautomers could involve the formation of an imine-like structure through proton migration from the nitrogen attached to the ring.
To illustrate the expected energetic differences, a hypothetical data table based on typical computational results for similar molecules is presented below. It is crucial to note that these are representative values and actual experimental or computational data for this compound may vary. The calculations are often performed in the gas phase and in different solvents to account for environmental effects on tautomer stability. orientjchem.org
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Structure | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |
| Canonical Form | This compound | 0.00 (Reference) | 0.00 (Reference) |
| Zwitterionic Form | 2-Fluoro-5-(hydraziniumyl)benzoate | > 20 | < 10 |
| Imino Tautomer | 5-(Hydrazono)-6-fluorocyclohexa-1,3-diene-1-carboxylic acid | > 30 | > 25 |
Note: The data in this table is illustrative and derived from general principles observed in related compounds. It does not represent experimentally or computationally verified values for this compound.
The canonical form is expected to be the most stable in the gas phase. In an aqueous solution, the zwitterionic form would be significantly stabilized by hydration, potentially becoming a major or even the predominant species. The imino tautomer is anticipated to be considerably higher in energy in all environments due to the loss of aromaticity in the benzene (B151609) ring.
Applications in Advanced Organic Synthesis and Materials Science Research
As a Versatile Building Block for Complex Organic Scaffolds
In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. The utility of 2-Fluoro-5-hydrazinylbenzoic acid as a versatile building block stems from the orthogonal reactivity of its functional groups. While specific literature detailing the extensive use of this compound is focused, the applications of structurally similar compounds underscore its potential. For instance, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid is recognized as a multireactive building block for creating a variety of nitrogen-containing heterocyclic scaffolds, which are crucial in drug discovery. nih.gov This analogue demonstrates how a substituted fluorobenzoic acid can serve as a foundation for constructing diverse molecular architectures, including benzimidazoles, quinoxalinones, and benzodiazepinediones through polymer-supported synthesis. nih.gov The presence of the hydrazine (B178648) group in this compound, in place of a nitro group, offers a more direct route to certain nitrogen-containing heterocycles.
The fluorine atom and the benzoic acid framework of this compound make it an excellent starting material for more elaborate fluorinated molecules. The synthesis of 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid is a clear example where the core structure is retained while the hydrazine group is elaborated to form a significantly more complex, polycyclic fluorinated compound. nih.gov
The synthetic utility is further highlighted by reactions involving similar fluorinated benzoic acids. For example, 2-Fluoro-5-nitrobenzoic acid serves as a key intermediate in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines through nucleophilic aromatic substitution (SNAr) reactions. sigmaaldrich.com Similarly, other fluorinated acids like 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid have been converted into a library of hydrazide-hydrazone derivatives, demonstrating the reactivity of the acid moiety in forming new carbon-nitrogen bonds. nih.gov These examples collectively illustrate a key application of this compound: serving as a foundational scaffold upon which further molecular complexity is built, leading to a wide array of advanced, fluorinated organic compounds.
Table 1: Examples of Fluorinated Benzoic Acids as Precursors
| Precursor Compound | Synthesized Product(s) | Type of Transformation | Reference |
|---|---|---|---|
| This compound (or precursor) | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | Heterocycle formation | nih.gov |
| 2-Fluoro-5-nitrobenzoic acid | Dibenz[b,f]oxazepin-11(10H)-ones | Nucleophilic Aromatic Substitution (SNAr) | sigmaaldrich.com |
| 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid | Hydrazide-hydrazone derivatives | Condensation with aldehydes | nih.gov |
The development of molecular probes and ligands for biological and analytical applications is a cornerstone of modern chemistry. The structure of this compound is particularly well-suited for this purpose. The hydrazine functional group is a well-established recognition moiety for constructing fluorescent probes. bohrium.com Its double nucleophilic character can be exploited in reactions to create molecules whose spectroscopic properties change upon binding to a specific analyte. bohrium.com
Fluorescence-based analytical techniques are highly valued for their sensitivity and high spatiotemporal resolution, making them powerful tools for visualizing processes in living cells and tissues. rsc.org While direct examples using this compound are not extensively documented, its inherent features—a fluorinated aromatic system that can contribute to fluorescence and a reactive hydrazine group for analyte interaction—make it an ideal candidate for designing novel probes and ligands. The synthesis of such molecules would typically involve reacting the hydrazine group with a target molecule or a signaling moiety to create a responsive system.
Role in Analytical Chemistry Method Development
In analytical chemistry, precision and accuracy are paramount. The development of robust methods for the detection and quantification of chemical species often relies on specialized reagents. ekb.egscirp.org this compound and its analogues are pertinent to this field, particularly as derivatization agents.
Aldehydes are important analytes found in samples ranging from food and beverages to biological fluids. nih.gov Their direct analysis can be challenging, often requiring a derivatization step to improve detection by techniques like High-Performance Liquid Chromatography (HPLC). Hydrazine-containing compounds are excellent derivatization reagents for this purpose. They react with aldehydes and ketones via nucleophilic addition to form stable hydrazones, which are often more easily detectable. nih.govnih.gov
A close analogue, 4-hydrazinobenzoic acid (HBA), has been successfully used as a derivatization reagent for the analysis of low-molecular-weight aldehydes. nih.gov The reaction with aldehydes produces imines (hydrazones) that can be readily analyzed by HPLC with UV detection. nih.gov Similarly, 2-hydrazinoquinoline (B107646) (HQ) has been developed as an effective derivatization agent for the simultaneous LC-MS analysis of aldehydes, ketones, and carboxylic acids. nih.gov Given these precedents, this compound is a strong candidate for a similar role. Its hydrazine group would provide the necessary reactivity with carbonyl compounds, making it a potentially valuable tool for analytical chemists.
Table 2: Hydrazine-Based Derivatization Reagents for Carbonyl Analysis
| Derivatization Reagent | Target Analytes | Analytical Technique | Reference |
|---|---|---|---|
| 4-Hydrazinobenzoic acid (HBA) | Low-molecular-weight aldehydes | HPLC-UV, CE-DAD | nih.gov |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | LC-MS | nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketones, aldehydes | LC-MS | nih.gov |
Building on its potential as a scaffold for probes (Section 7.1.2), this compound is a promising platform for developing new spectroscopic tools. The creation of a spectroscopic probe involves designing a molecule that exhibits a measurable change in its optical properties (e.g., fluorescence, absorbance) upon interaction with a specific analyte. The hydrazine moiety is a key functional group in this context, serving as the reactive site in many sensing mechanisms. bohrium.com
For example, probes for hydrazine itself have been developed based on the reaction of β-diketones or the hydrazinolysis of phthalimides, leading to a fluorescent response. bohrium.com Conversely, a molecule containing a hydrazine group, such as this compound, can be used to detect other species. The reaction of its hydrazine group with an analyte can trigger a change in the electronic structure of the molecule, thereby modulating its fluorescence. This principle allows for the rational design of probes for a wide range of targets, with applications in environmental monitoring and biological imaging. bohrium.comrsc.org
Contribution to Supramolecular Chemistry and Self-Assembly (e.g., Hydrogen-Bonded Architectures)
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Hydrogen bonding is a primary tool in this field for designing functional materials. nih.gov The molecular structure of this compound contains multiple functional groups capable of acting as hydrogen bond donors and acceptors (carboxylic acid, hydrazine), making it an excellent candidate for forming predictable supramolecular architectures.
The crystal structure of the closely related compound 2-Amino-5-fluorobenzoic acid provides direct insight into the likely interactions. researchgate.netnih.gov In this analogue, the molecule is nearly planar, and its structure is stabilized by an intramolecular N—H⋯O hydrogen bond. researchgate.netnih.gov Crucially, in the crystal lattice, molecules form inversion dimers through pairs of strong O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov These dimers are further connected by weaker N—H⋯F hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov
Given these observations, this compound is expected to exhibit similar or even more complex self-assembly behavior. The carboxylic acid group would likely form the same robust hydrogen-bonded dimers, while the hydrazine group (-NHNH₂) offers additional hydrogen bond donors to create extended networks. These well-defined, non-covalent interactions are fundamental to creating ordered materials like co-crystals and molecular hydrogels. nih.govnih.gov
Table 3: Hydrogen Bonding in 2-Amino-5-fluorobenzoic Acid (Analogue)
| Hydrogen Bond Type | Description | Structural Motif | Reference |
|---|---|---|---|
| Intramolecular | Between the amino proton and the adjacent carboxylic oxygen. | Forms an S(6) ring. | researchgate.netnih.gov |
| Intermolecular | Between the carboxylic acid groups of two molecules. | Forms an R²₂(8) loop (inversion dimer). | researchgate.netnih.gov |
Potential in Advanced Materials Research (e.g., as Monomers for Specialty Polymers)
The unique molecular architecture of this compound, featuring a carboxylic acid, a hydrazine group, and a fluorine atom on an aromatic ring, positions it as a highly promising monomer for the synthesis of specialty polymers. These polymers are anticipated to exhibit a unique combination of properties desirable for advanced materials applications, stemming from the distinct contributions of each functional group.
The presence of both a carboxylic acid and a hydrazine group enables its use in polycondensation reactions to form polymers such as poly(amide-hydrazide)s. These polymers are a subject of interest due to their potential for high thermal stability and mechanical strength. The introduction of a fluorine atom into the polymer backbone is expected to further enhance these properties.
Fluorinated polymers are well-regarded for a range of beneficial characteristics. nih.govresearchgate.net The strong carbon-fluorine bond contributes to high thermal and chemical stability. nih.govnih.gov The presence of fluorine can also lead to a low dielectric constant, reduced water absorption, and improved optical transparency, which are critical properties for materials used in microelectronics and optical devices. rsc.orgmdpi.com Furthermore, the incorporation of fluorine is known to increase flame resistance and oxidative stability. rsc.org
By combining the structural benefits of poly(amide-hydrazide)s with the advantageous properties imparted by fluorine, specialty polymers derived from this compound could find applications in demanding fields. These may include aerospace, where high-performance materials are essential, and advanced electronics, where materials with specific dielectric and thermal properties are required. rsc.org The resulting polymers could exhibit a synergistic combination of high-temperature resistance, mechanical robustness, and tailored electronic properties.
Aromatic poly(amide-hydrazide)s are known for their high percentage of polar groups in the polymer backbone, contributing to their thermal and mechanical stability. researchgate.net The synthesis of novel poly(amide-hydrazide)s from various aromatic diacid chlorides has been shown to yield polymers with good solubility in aprotic polar solvents and high thermal decomposition temperatures. researchgate.net Research into similar polymer structures provides a basis for predicting the performance of polymers derived from this compound. For instance, studies on poly(amide-hydrazide)s have demonstrated their ability to be cast into transparent films with maximum decomposition temperatures ranging from 520–640°C. researchgate.net
The synthesis of such polymers would typically involve a low-temperature solution polycondensation reaction. nih.gov In this process, the diamine monomer, in this case, this compound, reacts with a diacid chloride in a nucleophilic acyl substitution reaction. nih.gov The basicity of the diamine is a crucial factor for efficient polymerization, and the presence of electron-withdrawing groups like fluorine can influence this property. nih.gov
The table below outlines the potential properties of specialty polymers derived from this compound, based on the known effects of its functional groups.
| Property | Contribution from Functional Group | Potential Advantage in Specialty Polymers |
| Thermal Stability | Strong C-F bond energy; Aromatic hydrazide structure | High decomposition temperatures, suitable for high-performance applications. nih.govrsc.org |
| Chemical Resistance | Inertness of C-F bonds | Durability in harsh chemical environments. nih.govnih.gov |
| Mechanical Strength | Rigid aromatic backbone; Interchain hydrogen bonding from amide and hydrazide links | High tensile strength and modulus. mdpi.comnih.gov |
| Low Dielectric Constant | Low polarizability of the C-F bond; Increased free volume from bulky fluorine atoms | Suitability for microelectronics and high-frequency applications. rsc.orgmdpi.com |
| Optical Transparency | Disruption of conjugation by fluorine substitution | Potential for use in optical films and coatings. rsc.org |
| Solubility | Potential for disruption of crystal packing by fluorine | Enhanced processability in common organic solvents. rsc.org |
Future Research Directions and Emerging Paradigms for 2 Fluoro 5 Hydrazinylbenzoic Acid
Exploration of Uncharted Synthetic Pathways and Methodological Advancements
The synthesis of 2-Fluoro-5-hydrazinylbenzoic acid and its derivatives is an area ripe for exploration. While classical methods for introducing fluorine and hydrazine (B178648) functionalities exist, modern synthetic chemistry offers a toolkit for more efficient, selective, and sustainable approaches.
Future research could focus on:
Late-Stage Fluorination: The selective introduction of fluorine atoms into complex molecules is a significant trend in medicinal chemistry. rsc.org Investigating late-stage fluorination techniques, such as C-H activation, could provide novel routes to this compound and its analogs, potentially starting from more readily available precursors. tandfonline.com
Advanced Halogen Exchange: While traditional halogen exchange (Halex) reactions are used for fluorination, the development of more efficient catalysts and reaction conditions for nucleophilic aromatic substitution could improve yields and reduce byproducts. rsc.org
Novel Hydrazine Introduction: Exploring new methods for introducing the hydrazine group, such as copper-catalyzed C-N cross-coupling reactions with hydrazine hydrate (B1144303), could offer milder and more functional group-tolerant alternatives to traditional methods like diazotization followed by reduction. researchgate.net
Photocatalytic and Electrochemical Methods: These emerging techniques offer green and highly selective alternatives for fluorination and other bond-forming reactions. numberanalytics.com Their application in the synthesis of fluorinated aromatic compounds is a burgeoning field, and their adaptation for the synthesis of this compound could represent a significant methodological advancement. numberanalytics.com
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Late-Stage C-H Fluorination | Access to novel analogs from complex precursors | Development of selective catalysts and directing groups |
| Advanced Halex Reactions | Improved efficiency and substrate scope | Design of novel catalyst systems and optimization of reaction conditions |
| Catalytic C-N Coupling | Milder reaction conditions, better functional group tolerance | Screening of different metal catalysts and ligands |
| Photocatalytic/Electrochemical Synthesis | High selectivity, sustainable, reagent-free alternatives | Optimization of reaction parameters, understanding reaction mechanisms |
Investigation of Novel Reactivity Modes and Multi-Component Reactions
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydrazine group, suggests a rich and underexplored reactivity profile.
Future research directions include:
Hydrazone-Based Heterocycle Synthesis: The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones, which are versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles like pyrazoles and pyridazines. tsijournals.comnovapublishers.com The fluorine substituent can be expected to modulate the electronic properties and reactivity of these intermediates.
Multi-Component Reactions (MCRs): MCRs are powerful tools for generating molecular diversity and complexity in a single step. nih.govrsc.org Investigating the participation of this compound in MCRs could lead to the rapid discovery of novel bioactive scaffolds. tandfonline.combeilstein-journals.orgnih.gov For instance, it could be a key component in the synthesis of complex pyrazole (B372694) derivatives. nih.gov
Ortho-Functionalization: The fluorine atom can act as a directing group for ortho-lithiation, enabling the introduction of various substituents adjacent to the fluorine atom and further expanding the chemical space around this scaffold.
A table of potential multi-component reaction partners for this compound is shown below:
| Reaction Type | Potential Reactants | Resulting Scaffold |
| Pyrazole Synthesis | β-dicarbonyl compounds, aldehydes | Substituted pyrazoles |
| Pyranopyrazole Synthesis | Aldehydes, malononitrile, β-ketoesters | Fused pyranopyrazole systems |
| Ugi or Passerini-type Reactions | Isocyanides, aldehydes/ketones, other acids | Complex, highly functionalized acyclic or cyclic structures |
Integration into Sustainable and Catalytic Chemical Processes
The principles of green chemistry are increasingly guiding synthetic design. This compound has the potential to be integrated into more sustainable and catalytic processes.
Emerging research areas in this context are:
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. beilstein-journals.org Developing flow-based syntheses of and with this compound could lead to more sustainable manufacturing.
Catalyst Ligand Development: The nitrogen and oxygen atoms in this compound make it a potential ligand for transition metal catalysts. Its unique electronic and steric properties, influenced by the fluorine atom, could lead to catalysts with novel reactivity and selectivity.
Hydrazine as a Reducing Agent: Hydrazine and its derivatives are powerful reducing agents and are used in various chemical transformations, including as a hydrogen source in transfer hydrogenation. researchgate.netacs.org The use of this compound or its derivatives in catalytic reduction processes could be a valuable area of investigation.
Biocatalysis: Exploring enzymatic transformations for the synthesis or modification of this compound could offer highly selective and environmentally benign routes.
Development of Advanced Research Tools Utilizing the Compound's Unique Functionalities
The distinct functionalities of this compound make it an attractive candidate for the development of sophisticated research tools for chemical biology and materials science.
Future research could focus on:
Chemical Probes: Substituted benzoic acids and hydrazine derivatives have been successfully employed as chemical probes to study biological systems. nih.govacs.orgmdpi.comnih.govrsc.org The hydrazine moiety can act as a reactive handle to covalently label specific proteins or other biomolecules. tsijournals.com The fluorine atom provides a spectroscopic handle for ¹⁹F NMR studies, which is a powerful technique for studying protein-ligand interactions and for in vivo imaging.
Fluorinated Building Blocks for Drug Discovery: Fluorine-containing molecules are of high interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comsioc-journal.cntandfonline.comrsc.orgnih.govnih.govnih.govchemrxiv.org this compound can serve as a valuable fluorinated building block for the synthesis of new drug candidates. tandfonline.comtandfonline.comnih.gov The hydrazine group can be a key pharmacophoric element or a versatile synthon for further chemical elaboration.
Materials Science Applications: The aromatic and functionalized nature of the molecule suggests potential applications in materials science, for example, as a monomer for the synthesis of novel polymers with unique thermal or optical properties. Fluorinated surfactants, for instance, have a range of industrial applications. researchgate.net
A table summarizing the potential applications as a research tool is provided below:
| Application Area | Key Functionality | Potential Use |
| Chemical Biology | Hydrazine moiety | Covalent labeling of proteins and biomolecules |
| ¹⁹F NMR Spectroscopy | Fluorine atom | Probing protein-ligand interactions, in vivo imaging |
| Medicinal Chemistry | Fluorine and hydrazine groups | Scaffold for new drug candidates with improved pharmacokinetic properties |
| Materials Science | Aromatic core, functional groups | Monomer for specialty polymers, component in functional materials |
Q & A
Q. Methodological Considerations
- Precursor Selection : Nitro-substituted precursors improve fluorination kinetics due to increased electrophilicity .
- Solvent Optimization : Chloroform or ethanol enhances solubility of intermediates .
- Purification : Use silica column chromatography or preparative HPLC to isolate products, as described for fluorinated hydroxybenzoic acids .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
Advanced Research Focus
Fluorine’s electronegativity and spin-½ nucleus cause splitting in NMR spectra, complicating peak assignments. For example, coupling between fluorine and aromatic protons can lead to misinterpretation of substituent positions. Similarly, hydrazinyl groups may exhibit tautomerism, altering IR absorption bands.
Q. Resolution Strategies :
- 2D NMR Techniques : Use HSQC or HMBC to resolve coupling patterns .
- Control Experiments : Compare spectra with non-fluorinated analogs (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) to identify fluorine-specific shifts .
- Computational Modeling : Predict NMR/IR spectra using DFT calculations to validate experimental data .
What are the challenges in optimizing substituent effects for this compound in drug discovery applications?
Advanced Research Focus
The hydrazinyl group’s nucleophilicity can lead to instability under acidic conditions, limiting its utility in prodrug design. Additionally, fluorine’s electron-withdrawing effects may reduce bioavailability by increasing logP.
Q. Methodological Solutions :
- Protection-Deprotection Strategies : Temporarily protect the hydrazinyl group with tert-butoxycarbonyl (Boc) during synthesis .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) to balance lipophilicity, as seen in related fluorinated benzoic acids .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH) to identify vulnerable positions .
How can researchers validate the purity of this compound for biological assays?
Basic Research Focus
Purity validation requires orthogonal analytical methods:
- HPLC : Use a C18 column with acidic mobile phases (e.g., 1% acetic acid in methanol/water) to resolve polar impurities .
- Elemental Analysis : Confirm %C, %H, and %N to verify stoichiometry.
- Mass Spectrometry : High-resolution MS (HRMS) detects trace hydrazine byproducts .
Q. Example Purity Criteria :
| Method | Acceptance Criteria |
|---|---|
| HPLC | ≥98% peak area |
| HRMS | Δmass < 2 ppm |
What role does this compound play in synthesizing heterocyclic scaffolds?
Advanced Research Focus
The hydrazinyl group facilitates cyclocondensation reactions to form thiadiazoles, triazoles, or oxazepines. For example, reacting with ketones or aldehydes yields hydrazone intermediates, which undergo thermal cyclization to generate bioactive cores .
Q. Case Study :
- Oxazepine Synthesis : 2-Fluoro-5-nitrobenzoic acid reacts with 2-aminophenols via SNAr, followed by hydrazine reduction, to form dibenzoxazepinones .
| Step | Reaction | Yield |
|---|---|---|
| 1 | SNAr | 89% |
| 2 | Reduction | 75% |
How do researchers mitigate hazards associated with handling this compound?
Basic Research Focus
The compound’s hazards include skin irritation (H315) and respiratory sensitivity (H335). Key precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
